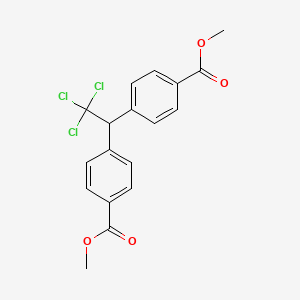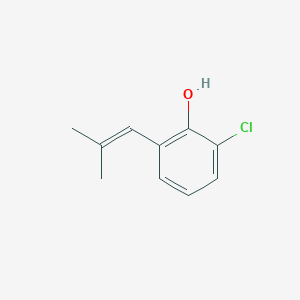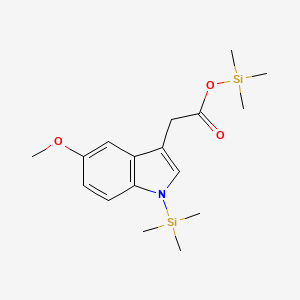
2-(Tridecan-2-ylideneamino)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tridecan-2-ylideneamino)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, specifically, has a long alkyl chain, which can influence its solubility and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tridecan-2-ylideneamino)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalysts such as scandium (III) triflate . This reaction proceeds under mild conditions in water, making it practical for substrates that dissolve only in aqueous solutions.
Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . This method is efficient and can produce high yields of the desired guanidine compound.
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs scalable methods such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine . This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient route to the desired product.
化学反応の分析
Types of Reactions
2-(Tridecan-2-ylideneamino)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-guanidines, while reduction can produce amines.
科学的研究の応用
2-(Tridecan-2-ylideneamino)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidines are known to interact with biological molecules, making them useful in studying biochemical processes.
Medicine: This compound can be used in the development of pharmaceuticals due to its ability to form stable complexes with biological targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Tridecan-2-ylideneamino)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with proteins, nucleic acids, and other biomolecules, influencing their structure and function . This interaction can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Guanidine: A simple molecule with high basicity, used in various applications from catalysts to biocides.
Thiourea Derivatives: These compounds are used as guanidylating agents and have similar reactivity to guanidines.
Cyanamides: Used in the synthesis of guanidines, they share similar chemical properties and reactivity.
Uniqueness
2-(Tridecan-2-ylideneamino)guanidine is unique due to its long alkyl chain, which can influence its solubility and interaction with other molecules. This property makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of pharmaceuticals and materials.
特性
CAS番号 |
57821-89-3 |
|---|---|
分子式 |
C14H30N4 |
分子量 |
254.42 g/mol |
IUPAC名 |
2-(tridecan-2-ylideneamino)guanidine |
InChI |
InChI=1S/C14H30N4/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18-14(15)16/h3-12H2,1-2H3,(H4,15,16,18) |
InChIキー |
GXTWSVRBCIBRNA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=NN=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)

![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)




